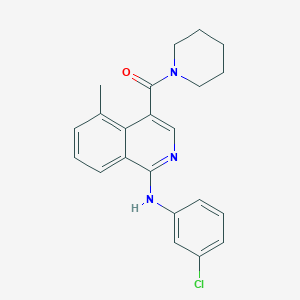

Isoquinoline derivative 1

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H22ClN3O |

|---|---|

Molecular Weight |

379.9 g/mol |

IUPAC Name |

[1-(3-chloroanilino)-5-methylisoquinolin-4-yl]-piperidin-1-ylmethanone |

InChI |

InChI=1S/C22H22ClN3O/c1-15-7-5-10-18-20(15)19(22(27)26-11-3-2-4-12-26)14-24-21(18)25-17-9-6-8-16(23)13-17/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,25) |

InChI Key |

RSQQKPIPFGRLQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NC=C2C(=O)N3CCCCC3)NC4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies for Isoquinoline Derivative 1

Retrosynthetic Analysis of Isoquinoline (B145761) Derivative 1

A retrosynthetic analysis of a target molecule is a problem-solving technique that deconstructs the molecule into simpler, commercially available starting materials. For Isoquinoline derivative 1, several disconnections of the core isoquinoline framework can be envisioned, leading to different synthetic approaches. The most common strategies involve disconnections of the bonds forming the heterocyclic ring.

One common disconnection is at the C1-N bond and the C4-C4a bond, which suggests a Pictet-Spengler type reaction. This approach starts from a substituted phenethylamine (B48288) and an aldehyde or ketone. Another logical disconnection is at the N-C1 bond and the C4a-C5 bond, pointing towards a Bischler-Napieralski or Pomeranz-Fritsch type synthesis. These routes typically involve the cyclization of an N-acyl-phenethylamine or a benzalaminoacetal, respectively.

Modern synthetic strategies, such as those involving transition metal catalysis, offer alternative disconnections. For instance, a palladium-catalyzed annulation might involve the disconnection of the C4-C4a and C1-N bonds, starting from an ortho-alkynylbenzaldimine. Radical cyclizations provide yet another set of disconnections, often involving the formation of a key C-C or C-N bond through a radical-mediated process. The choice of the retrosynthetic pathway often depends on the desired substitution pattern on the isoquinoline core and the availability of starting materials.

Classical and Modern Approaches to Isoquinoline Core Synthesis

The synthesis of the isoquinoline core is a well-established area of organic chemistry, with several named reactions being cornerstones of this field. These classical methods have been refined over the years, and new, modern approaches have been developed to improve efficiency, substrate scope, and stereoselectivity.

The Bischler-Napieralski reaction is a robust and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.com This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). wikipedia.orgorganic-chemistry.org The reaction proceeds via an intramolecular electrophilic aromatic substitution. slideshare.net

The mechanism is believed to involve the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to form the dihydroisoquinoline ring system. wikipedia.orgslideshare.net The reaction is generally favored by the presence of electron-donating groups on the aromatic ring, which activate it towards electrophilic substitution. jk-sci.com

| Reagent/Catalyst | Conditions | Product | Ref. |

| POCl3 | Reflux | 3,4-dihydroisoquinoline | wikipedia.org |

| P2O5 | High Temperature | 3,4-dihydroisoquinoline | nrochemistry.com |

| Tf2O | Mild Conditions | 3,4-dihydroisoquinoline | slideshare.net |

Variants of the Bischler-Napieralski reaction have been developed to improve its scope and efficiency. For example, the use of milder reagents and conditions can allow for the synthesis of more complex and functionalized isoquinoline derivatives.

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. organicreactions.orgwikipedia.org This reaction is of great importance in the synthesis of isoquinoline alkaloids and other natural products. aalto.fi The reaction is a special case of the Mannich reaction and proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.orgquimicaorganica.org

The reaction conditions for the Pictet-Spengler synthesis are generally mild, especially when the aromatic ring is activated with electron-donating groups. pharmaguideline.com This has made it a valuable tool in the total synthesis of complex molecules.

Significant advancements have been made in the development of stereoselective Pictet-Spengler reactions. arkat-usa.org Chiral auxiliaries, catalysts, and substrates have been employed to control the stereochemistry of the newly formed chiral center at C1 of the tetrahydroisoquinoline ring. arkat-usa.org Both enzymatic and small molecule organocatalysts have been successfully utilized to achieve high enantioselectivities. aalto.fi

| Catalyst/Auxiliary | Stereoselectivity | Product | Ref. |

| Chiral Brønsted Acid | High (up to 99% ee) | Enantioenriched Tetrahydroisoquinoline | aalto.fi |

| Enzyme (e.g., Strictosidine Synthase) | Excellent | Stereospecific Tetrahydro-β-carboline | wikipedia.org |

| Chiral N-acyliminium ions | Good to Excellent | Enantioenriched Tetrahydroisoquinoline | wikipedia.org |

Pomeranz-Fritsch Cyclization

The Pomeranz-Fritsch reaction, also known as the Pomeranz-Fritsch cyclization, is a method for the synthesis of isoquinolines from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid. organicreactions.orgchemistry-reaction.com The first step is the formation of a benzalaminoacetal (a Schiff base), which then undergoes an acid-catalyzed cyclization to form the isoquinoline ring. chemistry-reaction.comquimicaorganica.org

This method allows for the synthesis of isoquinolines that are not easily accessible by other methods, particularly those with specific substitution patterns. organicreactions.org However, the yields can be variable, and the harsh acidic conditions can limit the substrate scope. Modifications of the Pomeranz-Fritsch reaction have been developed to address these limitations, including the use of alternative Lewis acids and reaction conditions.

Modern synthetic methods have increasingly turned to transition metal catalysis to construct the isoquinoline core with high efficiency and functional group tolerance. Palladium-catalyzed reactions have been particularly prominent in this area. mdpi.comrsc.org These reactions often involve the annulation of an alkyne with a suitable nitrogen-containing component.

One common strategy involves the palladium-catalyzed cyclization of o-alkynylbenzaldimines. researchgate.net This process can be coupled with other reactions, such as a Heck reaction, to introduce further complexity into the isoquinoline product in a one-pot fashion. researchgate.net Another approach is the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenes or alkynes to afford substituted isoquinolinones. mdpi.commdpi.com These methods often proceed under milder conditions than the classical named reactions and can tolerate a wider range of functional groups. organic-chemistry.org

| Reactants | Catalyst | Product | Ref. |

| o-alkynylbenzaldimine and alkene | Pd(II) | 4-(1-alkenyl)-3-arylisoquinoline | researchgate.net |

| N-methoxybenzamide and 2,3-allenoic acid ester | Pd(OAc)2 | 3,4-dihydroisoquinolin-1(2H)-one | mdpi.com |

| o-iodobenzaldehyde imine and terminal acetylene | Pd(0) and Cu(I) | Substituted Isoquinoline | organic-chemistry.org |

Radical Cyclization Pathways

Radical cyclizations offer a complementary approach to the synthesis of the isoquinoline skeleton. These reactions involve the generation of a radical species that undergoes an intramolecular cyclization to form the heterocyclic ring. While ionic mechanisms are more common in traditional isoquinoline syntheses, radical pathways provide unique opportunities for bond formation. nih.gov

A recent example involves a metal-free tandem oxidative cyclization of vinyl isocyanides with alkanes to synthesize 1-alkylisoquinolines. thieme.de Another approach describes the synthesis of isoquinoline derivatives through a sequential cyclization-deoxygenation reaction of 2-alkynylbenzaldoximes, which proceeds through a radical deoxygenation step. thieme-connect.de Visible-light-induced radical cascade cyclization reactions have also been developed for the synthesis of more complex fused isoquinoline systems, such as indolo[2,1-a]isoquinolines. rsc.org These methods are often characterized by their mild reaction conditions and good functional group tolerance.

Metal-Free Cyclization Approaches

The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry. For the construction of the isoquinoline core, several metal-free cyclization strategies have emerged, offering milder and more sustainable alternatives to classical methods.

One notable approach involves the visible-light-mediated intramolecular cyclization of N-substituted acrylamides. In a study, 3-position substituted 3,4-dihydroisoquinolin-1(2H)-ones were synthesized using the organic dye Eosin Y as a metal-free photocatalyst. This method demonstrates good functional group tolerance and can be performed on a gram scale under mild conditions, proceeding through a plausible free radical process. rsc.org

Another effective metal-free strategy is the reaction of 2-alkynylaldehydes with various amines. This approach provides a direct route to the isoquinoline skeleton without the need for a metal catalyst. The reaction typically proceeds through the formation of an enamine or imine intermediate, followed by an intramolecular cyclization. This method is highly versatile, allowing for the synthesis of a wide range of substituted isoquinolines by varying both the alkynylaldehyde and the amine component. researchgate.net

A peroxide-mediated oxidation/radical addition/cyclization cascade reaction also enables the construction of the isoquinoline skeleton under metal-free conditions. This approach allows for the synthesis of aromatic heterocycle-substituted isoquinolines with a broad substrate scope and high atom economy.

The following table summarizes representative examples of metal-free cyclization approaches for the synthesis of isoquinoline derivatives.

| Starting Material | Reagents and Conditions | Product Type | Yield (%) |

| N-(2-alkynylbenzyl)acrylamide derivative | Eosin Y, Visible light, MeCN, rt | 3-Substituted 3,4-dihydroisoquinolin-1(2H)-one | 60-85 |

| 2-(1-Alkynyl)benzaldehyde | Primary amine, EtOH, reflux | Substituted isoquinoline | 70-95 |

| 2-Aryl-N-acryloyl indole | Aryl α-keto acid, (NH4)2S2O8, DMSO, 100 °C | Indolo[2,1-α]isoquinoline derivative | 55-88 |

Stereoselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure isoquinoline derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their absolute stereochemistry. Several powerful strategies have been developed for the stereoselective construction of the chiral centers in "this compound."

Asymmetric catalysis provides a highly efficient means to introduce chirality. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the enantioselective synthesis of tetrahydroisoquinolines (THIQs). For instance, CPAs have been successfully employed in the asymmetric transfer hydrogenation of 3,4-dihydroisoquinolines using Hantzsch esters as the hydrogen source, affording chiral THIQs with high enantioselectivity. nih.govdicp.ac.cnnih.gov In one study, a range of 1-aryl-3,4-dihydroisoquinolines were reduced to their corresponding THIQs in excellent yields and with enantiomeric excesses (ee) up to 99%. dicp.ac.cnnih.gov

The organocatalytic asymmetric Pictet-Spengler reaction is another cornerstone of chiral isoquinoline synthesis. acs.orgnih.govarmchemfront.com Chiral thiourea (B124793) and imidodiphosphorimidate (IDPi) catalysts have been utilized to catalyze the reaction between β-arylethylamines and aldehydes, providing access to a variety of enantioenriched THIQ alkaloids. acs.orgnih.govnih.gov These reactions often proceed with high diastereo- and enantioselectivity, enabling the synthesis of complex natural products. acs.orgnih.gov

Below is a data table showcasing examples of asymmetric catalysis in the synthesis of chiral isoquinoline derivatives.

| Substrate | Catalyst | Reaction Type | Product | Yield (%) | ee (%) |

| 1-Phenyl-3,4-dihydroisoquinoline | Chiral Phosphoric Acid (CPA) | Asymmetric Transfer Hydrogenation | (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 95 | 98 |

| N-Carbamoyl-β-phenylethylamine | Chiral Imidodiphosphorimidate (IDPi) | Asymmetric Pictet-Spengler | Chiral Tetrahydroisoquinoline | 85-95 | 90-99 |

| 3,4-Dihydroisoquinoline | Chiral Proline derivative | Asymmetric Michael Addition | Chiral Benzoquinolizidine | 70-90 | 85-95 |

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry. The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of chiral isoquinolines, Ellman's tert-butanesulfinamide has been successfully employed as a chiral auxiliary. researchgate.net The addition of Grignard reagents to chiral N-sulfinyl imines derived from dihydroisoquinolines proceeds with high diastereoselectivity, affording 1-substituted tetrahydroisoquinolines. researchgate.net

Another approach utilizes chiral oxazolidinones as auxiliaries. N-acylated dihydroisoquinolines bearing a chiral oxazolidinone can undergo diastereoselective transformations, such as alkylations or reductions, to introduce a stereocenter at the C1 position. Subsequent removal of the auxiliary provides the enantiomerically enriched tetrahydroisoquinoline.

The table below provides examples of chiral auxiliary-mediated syntheses of isoquinoline derivatives.

| Substrate | Chiral Auxiliary | Reagent | Diastereomeric Ratio (dr) |

| N-(tert-Butanesulfinyl)-3,4-dihydroisoquinoline | tert-Butanesulfinamide | Benzylmagnesium bromide | >95:5 |

| N-((R)-4-phenyloxazolidin-2-one)-dihydroisoquinolinium salt | (R)-4-Phenyloxazolidin-2-one | Sodium borohydride | 90:10 |

| N-Acyl-dihydroisoquinoline with (S)-phenylglycinol auxiliary | (S)-Phenylglycinol | Organometallic reagent | >98:2 |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity. Monoamine oxidases (MAOs), particularly MAO-N, have been utilized in chemoenzymatic cascades for the C1-functionalization of tetrahydroisoquinolines. nih.govacs.org The process typically involves an initial MAO-N-catalyzed oxidation of the THIQ to a dihydroisoquinolinium intermediate, which is then trapped by a nucleophile. A subsequent deracemization step, also catalyzed by MAO-N, leads to the enantioenriched product. nih.govacs.org

Transaminases (TAs) are another class of enzymes that have been widely used for the synthesis of chiral amines. nih.govmdpi.comuab.catnih.govresearchgate.net In the context of isoquinolines, ω-transaminases can be used in the asymmetric synthesis of chiral 1-aminotetralin derivatives, which are valuable precursors to chiral tetrahydroisoquinolines. The enzyme catalyzes the transfer of an amino group from a donor to a prochiral ketone with high enantioselectivity. mdpi.comuab.catnih.govresearchgate.net

The following table presents key findings in the enzymatic synthesis of chiral isoquinoline precursors.

| Enzyme | Reaction Type | Substrate | Product | ee (%) |

| Monoamine Oxidase (MAO-N) | Deracemization / Chemoenzymatic Cascade | Racemic 1-allyl-THIQ | (R)-1-allyl-1,2,3,4-tetrahydroisoquinoline | >98 |

| ω-Transaminase (ω-TA) | Asymmetric Synthesis | 1-Tetralone derivative | Chiral 1-amino-1,2,3,4-tetrahydronaphthalene | >99 |

| Norcoclaurine Synthase (NCS) | Pictet-Spengler Reaction | Dopamine (B1211576), Aldehyde | (S)-Norcoclaurine derivatives | >99 |

Functionalization Strategies for this compound

Late-stage functionalization of the isoquinoline core is a powerful strategy for the rapid generation of analogues with diverse properties. C-H activation has emerged as a particularly attractive tool for this purpose, as it allows for the direct modification of C-H bonds without the need for pre-functionalization.

Transition metal-catalyzed C-H activation has been extensively explored for the functionalization of isoquinolines. Ruthenium catalysts have been shown to be effective for the oxidative annulation of isoquinolones with alkynes through C-H/N-H activation, leading to the synthesis of dibenzo[a,g]quinolizin-8-one derivatives. nih.gov These reactions typically proceed via the formation of a cyclometalated intermediate.

Palladium catalysis has also been widely used for the C-H functionalization of isoquinolines. rsc.orgnih.govnih.govmdpi.comrsc.org For example, the palladium-catalyzed C-H arylation of N-methoxybenzamides with 2,3-allenoic acid esters provides a regioselective route to 3,4-substituted hydroisoquinolones. mdpi.com This reaction proceeds through a five-membered cyclopalladated intermediate. mdpi.com Furthermore, palladium-catalyzed α-arylation of ketones, followed by cyclization, offers a versatile route to a wide array of substituted isoquinolines and their N-oxides. nih.govrsc.org

The table below highlights recent advances in the C-H functionalization of isoquinoline derivatives.

| Catalyst System | Coupling Partner | Functionalization Position | Product Type |

| [{RuCl2(p-cymene)}2]/Cu(OAc)2 | Internal alkyne | C8 of isoquinolone | Dibenzo[a,g]quinolizin-8-one |

| Pd(OAc)2/Ag2CO3 | 2,3-Allenoic acid ester | C7 of N-methoxybenzamide | 3,4-Dihydroisoquinolin-1(2H)-one |

| Pd(OAc)2/Josiphos ligand | Aryl bromide | α-position of ketone | Polysubstituted isoquinoline |

Mechanistic Elucidation of Reactions Involving Isoquinoline Derivative 1

Reaction Pathway Analysis of Key Synthetic Steps

The formation of the isoquinoline (B145761) core in Isoquinoline derivative 1 can be achieved through various synthetic strategies, each with a distinct reaction pathway. Classical methods and modern transition-metal-catalyzed reactions represent the primary routes.

Classical Synthesis Pathways:

Bischler-Napieralski Reaction: This pathway involves the cyclodehydration of a β-phenylethylamine after acylation. wikipedia.org A Lewis acid, such as phosphoryl chloride or phosphorus pentoxide, facilitates the cyclization to form a 3,4-dihydroisoquinoline intermediate. wikipedia.orgpharmaguideline.com This intermediate is subsequently dehydrogenated, often using a palladium catalyst, to yield the aromatic isoquinoline ring. wikipedia.org

Pictet-Spengler Reaction: In this synthesis, a β-arylethylamine reacts with an aldehyde to form an imine. pharmaguideline.com An acid-catalyzed cyclization (an electrophilic aromatic substitution) then occurs to produce a 1,2,3,4-tetrahydroisoquinoline. wikipedia.orgpharmaguideline.com The presence of electron-donating groups on the phenyl ring can facilitate this ring closure under mild conditions. pharmaguideline.com

Pomeranz–Fritsch Reaction: This method uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal, which react in an acidic medium to form the isoquinoline core directly. wikipedia.org

Transition-Metal-Catalyzed Pathways: More contemporary methods often rely on transition-metal catalysis, particularly C-H activation/annulation strategies, which offer high efficiency and atom economy. mdpi.comresearchgate.net A common pathway for synthesizing substituted isoquinolines involves the rhodium(III)-catalyzed C-H activation of an in-situ generated oxime, followed by cyclization with an alkyne. organic-chemistry.org This process enables the rapid assembly of multisubstituted isoquinoline scaffolds. organic-chemistry.org Similarly, palladium-catalyzed reactions can be employed, where an aryl metal species is generated and intercepted by coupling partners like alkenes or alkynes in an oxidative annulation process. mdpi.com

A copper-catalyzed tandem arylation-cyclization of isothiocyanates with diaryliodonium salts provides a pathway to 1-(arylthio)isoquinolines, demonstrating the versatility of metal catalysis in constructing functionalized derivatives. nih.gov

Transition State Characterization in this compound Reactions

The characterization of transition states is fundamental to understanding reaction kinetics and selectivity. For reactions involving this compound, transition state analysis often relies on a combination of computational modeling and experimental data.

In transition-metal-catalyzed C-H activation reactions, the transition state involves the coordination of the metal catalyst to a directing group on the substrate. mdpi.com This interaction facilitates the cleavage of a specific C-H bond and controls the regioselectivity of the subsequent annulation. mdpi.com For instance, in the dearomative [2+2] photocycloaddition of isoquinolines with bicyclo[1.1.0]butanes, a chiral Lewis acid catalyst is used to modulate the chiral pocket. acs.org Theoretical calculations and experimental studies suggest a catalytic cycle with specific transition states that account for the high regio-, diastereo-, and enantioselectivities observed. acs.org The structure of the transition state, influenced by the steric bulk of the catalyst, is crucial for controlling the stereochemical outcome. acs.org

In cycloaddition reactions, such as those involving isoquinoline, dimethyl acetylenedicarboxylate, and indole, theoretical studies can evaluate the potential energy surfaces of all participating structures to identify the most plausible transition states and confirm the reaction mechanism. researchgate.net The difference in zero-point energies between the ground state and the transition state is a key factor determining the magnitude of the kinetic isotope effect, which provides further insight into the transition state structure. princeton.edu

Kinetic Isotope Effect (KIE) Studies on Reaction Mechanisms

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-limiting step of a reaction and probing the nature of transition states. nih.govlibretexts.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). libretexts.org

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. princeton.edunih.gov For example, in the synthesis of isoquinolines via transition-metal-catalyzed C-H activation, a significant primary KIE (kH/kD > 2) would be expected if the C-H bond cleavage is the rate-determining step. princeton.eduresearchgate.net The magnitude of the KIE can provide information about the symmetry of the transition state. princeton.edu

Computational Mechanistic Studies (e.g., DFT calculations)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating complex reaction mechanisms in organic chemistry. unimib.itnih.gov DFT calculations provide detailed insights into the electronic structure, geometry, and energetics of reactants, intermediates, transition states, and products involved in the synthesis of this compound. researchgate.netscirp.org

DFT studies are frequently used to:

Map Potential Energy Surfaces: By calculating the energies of all species along a proposed reaction coordinate, DFT can identify the lowest energy pathway and the structures of key transition states. researchgate.net This helps to confirm or refute proposed mechanisms.

Analyze Catalyst-Substrate Interactions: In metal-catalyzed reactions, DFT can model the coordination of the isoquinoline precursor to the metal center, elucidating how the catalyst facilitates C-H activation and controls selectivity. mdpi.comacs.org

Predict Spectroscopic Properties: DFT can calculate vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the structure of synthesized compounds. researchgate.netscirp.org

Evaluate Electronic Properties: Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to understand the reactivity and charge transfer characteristics of the molecules involved. nih.govscirp.org

For example, DFT calculations at the B3LYP/6-31G* level have been used to obtain the geometry and vibrational frequencies of isoquinoline itself, showing good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Similar studies on quinazolinone derivatives using the B3LYP/6-31++G(d,p) basis set have provided insights into their reactivity profiles. nih.gov In the context of a three-component reaction to form an isoquinoline derivative, theoretical studies have been used to evaluate the potential energy surfaces of all participating structures, confirming the proposed mechanism and suggesting the most probable reaction paths. researchgate.net

Role of Catalysts and Reagents in Reaction Selectivity

The choice of catalysts and reagents is paramount in controlling the selectivity (chemo-, regio-, and enantioselectivity) of reactions that form this compound. researchgate.net

Catalyst Control: Transition metals like rhodium, palladium, ruthenium, and copper are widely used to catalyze the synthesis of isoquinolines with high selectivity. organic-chemistry.orgresearchgate.net

Rhodium(III) and Ruthenium(II): These catalysts are effective for C-H functionalization/annulation reactions. organic-chemistry.org For example, a Rh(III)-catalyzed reaction of oximes with diazo compounds proceeds via tandem C-H activation, cyclization, and condensation to give multisubstituted isoquinolines. organic-chemistry.org The catalyst directs the reaction to a specific C-H bond, ensuring high regioselectivity. mdpi.com

Palladium(II): Pd(II) catalysts are used in homocoupling or cyclization reactions of oximes with vinyl azides to provide various isoquinolines under mild conditions. organic-chemistry.org Chiral ligands can be used with palladium catalysts to achieve enantioselective transformations. researchgate.net

Copper(I): Copper iodide (CuI) is used in Goldberg-Ullmann-type coupling reactions to synthesize 3-substituted isoquinolines. nih.gov Copper catalysts also enable tandem reactions, such as the denitrogenative transannulation of 3-aminoindazoles to form 1-aminoisoquinolines. organic-chemistry.org

Reagent Control: The reagents used in the reaction also play a crucial role. In the synthesis of ellipticine and isoellipticine from isoquinolin-5-ol, the oxidizing agent dictates the regioselectivity. nih.gov The use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) with aniline leads predominantly to one regioisomer. nih.gov In contrast, a K2S2O8-mediated reaction proceeds through a p-iminoquinone intermediate, leading to a different substitution pattern and allowing for the synthesis of the other isomer. nih.gov The directing group incorporated into the starting material is also a key reagent-based control element, promoting C-H activation at a specific site. mdpi.com

Solvent Effects and Reaction Medium Influence

In a study on the copper-catalyzed coupling of 3-bromoisoquinoline with various amides, several solvents were tested, including toluene, tetrahydrofuran (THF), dimethylformamide (DMF), n-butanol, and 1,4-dioxane. nih.gov It was found that n-butanol provided the highest conversion and best yields for the desired products. nih.gov The use of DMF, a polar aprotic solvent, had a negative impact on the purity and isolation of the products. nih.gov This demonstrates that the choice of solvent is critical for reaction success and is not always predictable without empirical screening.

Computational studies can also shed light on solvent effects. DFT calculations have been used to study the influence of the solvent on the geometric parameters and vibrational spectra of 8-hydroxyquinoline. researchgate.net These studies showed a significant medium effect on FT-IR and FT-Raman intensities, which increased when moving from the gas phase to a solvent phase. researchgate.net Such effects arise from the stabilization or destabilization of different electronic states by the solvent, which can alter reaction energy barriers and pathways.

Structure Activity Relationship Sar and Structure Target Interaction Studies of Isoquinoline Derivative 1

Design and Synthesis of Isoquinoline (B145761) Derivative 1 Analogs for SAR Probing

The rational design and synthesis of analogs of Isoquinoline derivative 1 are fundamental to elucidating its SAR. By methodically altering its chemical structure, researchers can identify the key molecular features, or pharmacophores, responsible for its biological activity. This process involves systematic modification of substituents, bioisosteric replacements, and the application of conformational restriction strategies to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netcambridgemedchemconsulting.com

The systematic modification of substituents on the isoquinoline scaffold is a primary strategy to map the SAR of this compound. The nature, size, and position of these substituents can dramatically influence the compound's interaction with its biological target. acs.org

Research into various isoquinoline-based compounds has demonstrated the importance of substitution patterns. For instance, in the development of inhibitors for Mycobacterium tuberculosis, a broad trend of improved potency was observed with higher lipophilicity. nih.gov Studies on N-substituted 5,8-disubstituted tetrahydroisoquinolines revealed that large substituents, such as a benzyl (B1604629) group at the 5-position, were well-tolerated, while an N-methylpiperazine was the preferred group at the 8-substituent position. nih.gov

Furthermore, fragment-based approaches have been successfully employed to optimize isoquinoline derivatives. By identifying hit fragments that bind to different positions on the isoquinoline ring (e.g., positions 4, 5, 6, and 7) and then merging them into a single molecule, highly potent disubstituted compounds can be rapidly generated. researchoutreach.org For example, merging a 5-substituted derivative with a 7-substituted derivative led to a kinase inhibitor with nanomolar potency. researchoutreach.org This highlights that the activity of this compound can be finely tuned by exploring various substitution patterns across the entire ring system.

The synthesis of these analogs often involves established chemical reactions. Methods like the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions are traditionally used to create the core isoquinoline framework. rsc.orgnih.gov Modern techniques, including transition metal catalysis and microwave-assisted synthesis, offer more efficient and environmentally friendly routes to a diverse range of substituted analogs. rsc.orgnih.gov

Table 1: Representative SAR Data for Systematic Modification of Isoquinoline Analogs This table is illustrative, based on general findings in the literature for various isoquinoline derivatives.

| Analog of Derivative 1 | Position of Modification | Substituent (R) | Relative Activity/Potency |

|---|---|---|---|

| Analog A | Position 5 | -H | Baseline |

| Analog B | Position 5 | -CH3 | + |

| Analog C | Position 5 | -OCH3 | ++ |

| Analog D | Position 5 | -F | + |

| Analog E | Position 7 | -CONH-Aryl | +++ |

| Analog F | Position 7 | -CH2-Aryl | ++ |

| Analog G | Position 7 | -CO-Aryl | + |

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the properties of a lead compound like this compound. A bioisostere is a molecule or group that has chemical and physical similarities to another, producing broadly similar biological effects. cambridgemedchemconsulting.com This approach can be used to enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity. cambridgemedchemconsulting.com

In the context of this compound, bioisosteric replacement can be applied to both the core ring structure and its substituents. For example, replacing a quinoline (B57606) moiety with an isoquinoline has been shown to significantly improve selectivity for the HER2 kinase over EGFR. nih.govrsc.org In one study, this bioisosteric swap led to a 7- to 12-fold enhancement in selectivity compared to the established drug Lapatinib. nih.govrsc.org Similarly, the naphthalene (B1677914) ring of the drug agomelatine (B1665654) has been successfully replaced with isoquinoline and tetrahydroisoquinoline scaffolds, leading to potent melatonin (B1676174) receptor agonists. researchgate.net

The pyridine (B92270) ring within the isoquinoline structure is often considered a bioisostere of a benzene (B151609) ring, allowing it to mimic carbocyclic aromatic structures in biological systems. researchgate.net Other heterocyclic rings can also be explored as replacements for parts of the isoquinoline system to probe interactions and improve properties. For instance, studies on muscarinic ligands have investigated 1,3-benzodioxoles and chromones as bioisosteric replacements for a lactone ring, leading to compounds with improved activity. nih.gov

Conformational restriction, or rigidification, is a powerful tactic used to enhance the biological activity of flexible molecules like many derivatives of this compound. researchgate.net By reducing the number of available conformations, the molecule can be "locked" into the specific orientation required for optimal binding to its target. This minimizes the entropic penalty of binding, which can lead to a significant increase in affinity and potency. researchgate.net

This strategy can be implemented in several ways, such as introducing cyclic structures or incorporating double or triple bonds. For example, fusing the two aromatic rings of certain H1 receptor antagonists into a single tricyclic system was shown to increase binding affinity and prolong the residence time at the receptor. acs.org This increase in affinity was primarily driven by a slower dissociation rate from the target. acs.org Applying this principle to this compound, one could envision creating analogs where flexible side chains are cyclized or where the isoquinoline ring itself is incorporated into a more rigid, polycyclic framework. Such modifications can also improve selectivity, as different receptor or enzyme subtypes may have binding pockets that favor a specific rigid conformation. researchgate.net

Receptor/Enzyme Binding Studies of this compound

To understand the mechanism of action and quantify the potency of this compound and its analogs, detailed receptor and enzyme binding studies are essential. These assays determine the affinity of the compounds for their biological target and can provide insights into the specific molecular interactions that govern binding.

Binding affinity is a measure of the strength of the interaction between a ligand and its target. malvernpanalytical.com It is commonly reported as the dissociation constant (K_d) or the inhibition constant (K_i). The K_d is the equilibrium constant for the dissociation of the ligand-receptor complex, while the K_i represents the concentration of an inhibitor required to produce half-maximal inhibition. reddit.comresearchgate.net In both cases, a smaller value signifies a stronger binding interaction and higher affinity. malvernpanalytical.com

Numerous studies have quantified the binding affinities of isoquinoline derivatives for their targets. For example, a series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives were evaluated for their affinity to the NMDA receptor complex. The most potent analog, an (S)-configured derivative with a 2-methylphenyl group at position 1 and a methyl group at position 8, exhibited a K_i value of 0.0374 µM. nih.gov In another study, a novel isoquinolinone derivative (compound 13) was identified as a potent multi-target agent, showing high affinity for dopamine (B1211576) D2 and various serotonin (B10506) receptors. nih.gov

These values are typically determined through radioligand binding assays, where the ability of the test compound to displace a known, radioactively labeled ligand from the target is measured. acs.org The data obtained from these experiments allow for the direct comparison and ranking of newly synthesized analogs of this compound, guiding the optimization process.

Table 2: Representative Binding Affinities for Isoquinoline Analogs This table is illustrative, based on published data for various isoquinoline derivatives and their targets.

| Compound | Target Receptor/Enzyme | Binding Affinity Constant | Value (nM) |

|---|---|---|---|

| (S)-4e x HCl | NMDA Receptor (PCP site) | K_i | 37.4 |

| (R)-4e x HCl | NMDA Receptor (PCP site) | K_i | ~3300 |

| Compound 13 | Dopamine D2 Receptor | K_i | 1.23 |

| Compound 13 | Serotonin 5-HT1A Receptor | K_i | 0.98 |

| Compound 13 | Serotonin 5-HT2A Receptor | K_i | 0.45 |

| Lapatinib | HER2 Kinase | IC50 | 12 |

| Analog 14f | HER2 Kinase | IC50 | 10 |

| Lapatinib | EGFR Kinase | IC50 | 11 |

| Analog 14f | EGFR Kinase | IC50 | 133 |

Beyond determining affinity, it is crucial to understand the specific molecular interactions between this compound and its binding site. This is achieved through ligand-receptor interaction profiling, often using computational methods like molecular docking alongside experimental techniques. researchgate.net

Molecular docking simulations can predict the most likely binding pose of a ligand within the active site of a target protein. researchgate.net These models can reveal key non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic and van der Waals forces, that stabilize the ligand-receptor complex. malvernpanalytical.comresearchgate.net For example, in the case of isoquinoline-based kinase inhibitors, the hydrophobic part of the isoquinoline ring is known to occupy the ATP-binding pocket of the enzyme. researchoutreach.org Docking studies of novel isoquinoline derivatives in the COX-2 active site have been used to rationalize the SAR of synthesized compounds and predict plausible binding modes. researchgate.net

These computational predictions help explain experimental SAR data. For instance, if a particular substituent leads to a loss of activity, docking might reveal that it causes a steric clash with an amino acid residue in the binding pocket. Conversely, a modification that enhances potency might be shown to form an additional, favorable hydrogen bond with the target. This detailed interaction profile is invaluable for the rational, structure-based design of next-generation analogs of this compound with improved efficacy and selectivity.

Molecular Mechanism of Action at the Target Level

The interaction of this compound with its biological targets can be understood through its specific molecular mechanisms, which dictate its pharmacological effects. These mechanisms range from allosteric modulation to direct competitive binding and enzyme inhibition.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. nih.gov Isoquinoline derivatives have been identified as effective allosteric modulators for several receptor families.

For instance, certain isoquinoline-based compounds act as agonists and probe-dependent allosteric modulators of the glucagon (B607659) subfamily of G protein-coupled receptors (GPCRs). nih.gov Specifically, compounds such as LSN3451217 and LSN3556672 have been instrumental in structural studies involving the glucagon-like peptide-1 receptor (GLP-1R) and the glucose-dependent insulinotropic peptide receptor (GIPR). nih.gov In another example, a specific isoquinolin-1-one derivative, compound 4i, was identified as a potent and selective positive ago-allosteric modulator (PAAM) of the 5-HT₂C receptor, with an EC₅₀ value of 1 nM. nih.gov This demonstrates that the isoquinoline scaffold can be adapted to enhance the effect of endogenous ligands at their receptors. Furthermore, the tetrahydroisoquinoline derivative SB269,652 has been characterized as an allosteric antagonist at dopamine D₂ and D₃ receptors. researchgate.net

In contrast to allosteric modulation, orthosteric binding involves a ligand directly competing with the endogenous substrate or ligand at the active site of the protein. nih.gov While many recently studied isoquinoline derivatives are noted for their allosteric effects, the principles of orthosteric binding remain a fundamental mechanism of action for small molecules. This type of interaction is governed by the high sequence similarity often found in the orthosteric binding pockets of receptor families. nih.gov

An orthosteric inhibitor's efficacy is dependent on its affinity for the target's active site; a high affinity allows it to out-compete the native substrate and block the site. nih.gov Key interactions in orthosteric binding often involve charged interactions, such as with aspartate residues (e.g., D105³.³² in muscarinic receptors), and cation-π interactions with surrounding aromatic residues that form a "tyrosine lid". nih.gov While the provided research highlights the allosteric potential of many isoquinolines, the design of bitopic ligands—which simultaneously target both orthosteric and allosteric sites—often incorporates an isoquinoline scaffold for one of these interactions. nih.gov

The potency of an inhibitor like this compound is quantified using several kinetic parameters. The half-maximal inhibitory concentration (IC₅₀) is a common measure, representing the concentration of an inhibitor required to reduce an enzyme's activity by 50%. researchgate.netnih.gov A lower IC₅₀ value generally indicates a more potent inhibitor. sigmaaldrich.com

The inhibition constant (K_i) provides a more fundamental measure of binding affinity between the inhibitor and the enzyme. aatbio.com Unlike the IC₅₀ value, which can be dependent on experimental conditions like enzyme and substrate concentration, the K_i is an intrinsic constant for the enzyme-inhibitor pair under specific conditions. aatbio.com The relationship between these two values can be described by the Cheng-Prusoff equation. sigmaaldrich.com The maximum rate of reaction, or V_max, describes the theoretical maximal rate when the enzyme is saturated with the substrate. sigmaaldrich.combath.ac.uk

Research into isoquinoline derivatives as kinase inhibitors has yielded significant data. For example, a series of isoquinoline-tethered quinazoline (B50416) derivatives were evaluated for their ability to inhibit Human Epidermal Growth Factor Receptor 2 (HER2). The study demonstrated that these compounds could achieve high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR). nih.gov The representative compound 14f, for instance, showed potent cellular activity and maintained strong kinase inhibition. nih.gov

| Compound | HER2 Kinase IC₅₀ (nM) | SKBR3 Cell IC₅₀ (nM) | A431 Cell IC₅₀ (nM) |

|---|---|---|---|

| 9a | 15 | 312 | >10000 |

| 9b | 14 | 413 | >10000 |

| 11c | 11 | 241 | >10000 |

| 14a | 16 | 103 | >10000 |

| 14b | 10 | 140 | 1400 |

| 14c | 7 | 110 | 1300 |

| 14f | 12 | 115 | 1870 |

Structural Biology Approaches to this compound Binding

To fully comprehend the structure-activity relationship, structural biology techniques are employed to visualize the precise interactions between this compound and its target protein at an atomic level.

X-ray crystallography is a primary method for determining the three-dimensional structure of protein-ligand complexes. springernature.com This technique provides a static, high-resolution snapshot that reveals how a ligand is oriented within its binding pocket. By crystallizing a target protein in the presence of the ligand—a process that forms a "cocrystal"—researchers can directly visualize the atomic interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. youtube.com

This structural information is invaluable for structure-based drug design, allowing for the identification of the pharmacophore, the detection of steric clashes, and the discovery of opportunities for chemical modifications to enhance potency and selectivity. youtube.com The application of X-ray crystallography has been demonstrated for various isoquinoline derivatives, including the structural determination of isoindolo[1,2-a]isoquinoline and its derivatives, as well as complexes involving poly(ADP-ribose) polymerase (PARP) enzymes. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary and powerful technique for studying protein-ligand interactions in a solution state, which more closely mimics physiological conditions. semanticscholar.org Unlike crystallography, which provides a static picture, NMR can capture the dynamic nature of both the protein and the ligand, revealing conformational changes that occur upon binding. nih.gov

NMR is particularly useful for identifying and characterizing weaker interactions, which is often crucial in the early stages of drug discovery, such as fragment-based screening. semanticscholar.org By observing changes in the chemical shifts of protein or ligand signals upon complex formation, researchers can map the binding interface and gain insight into the binding mode. nih.gov For isoquinoline derivatives, NMR spectroscopy is fundamentally used to characterize the structure of the compounds themselves, which is a critical first step before studying their more complex interactions with biological targets. researchgate.netmdpi.com

Cryo-Electron Microscopy (Cryo-EM) Applications

The determination of the three-dimensional structure of a biological macromolecule in complex with a ligand is fundamental to structure-based drug design (SBDD). thermofisher.com While X-ray crystallography has traditionally been the primary method for this purpose, cryo-electron microscopy (cryo-EM) has emerged as a powerful and revolutionary alternative, particularly for challenging biological targets. nih.govnih.gov For a lead compound such as this compound, cryo-EM offers significant potential to elucidate its binding mode and guide medicinal chemistry efforts, especially for targets that are difficult to crystallize. whiterose.ac.uk

Cryo-EM is particularly advantageous for large, flexible, or multi-protein complexes and integral membrane proteins, which constitute a significant portion of druggable targets. nih.govresearchgate.net Should this compound target such a protein, cryo-EM could provide high-resolution structural information that would be otherwise inaccessible. nih.gov The technique bypasses the need for crystal formation, a major bottleneck in X-ray crystallography, and requires relatively small amounts of the protein sample. nih.gov

The application of cryo-EM in a drug discovery program for this compound would involve the structural determination of the target protein both in its unbound (apo) state and in complex with the inhibitor. By comparing these structures, researchers can precisely identify the binding pocket and map the critical molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern the affinity and specificity of the compound. thermofisher.com This detailed structural insight is invaluable for an SBDD approach, allowing computational and medicinal chemists to rationally design modifications to this compound to enhance its potency and selectivity. thermofisher.com Recent technological advancements continue to push the boundaries of cryo-EM, making it an increasingly indispensable tool for characterizing protein-ligand interactions and accelerating the development of novel therapeutics. nih.govnih.gov

Structure-Based Design and Fragment-Based Drug Discovery (FBDD) Strategies for this compound

Modern drug discovery heavily relies on structure-based design (SBDD) and fragment-based drug discovery (FBDD) to efficiently identify and optimize lead compounds. The isoquinoline scaffold is a common starting point in such campaigns. An initial hit, designated here as "this compound," can be methodically optimized using these strategies to yield potent and selective drug candidates.

A prime example of SBDD is the development of caspase-3 inhibitors starting from an isoquinoline-1,3,4-trione core, identified through high-throughput screening. nih.gov This initial hit, analogous to an "this compound," served as the foundational scaffold for structural modifications aimed at improving inhibitory activity. A detailed structure-activity relationship (SAR) study revealed that the introduction of specific substituents could dramatically enhance potency. For instance, the addition of a 6-N-acyl group to the isoquinoline trione (B1666649) core led to a significant increase in activity against caspase-3, with some analogues achieving low nanomolar potency. nih.gov The progression from the initial screening hit to a highly potent inhibitor highlights a successful SBDD campaign.

| Compound | Modification from Parent Scaffold (1) | IC50 (nM) |

|---|---|---|

| 1 (Isoquinoline-1,3,4-trione) | Parent Compound | 150 |

| 6k | Addition of a 6-amino and N-succinamide-2-methoxyphenyl group | 40 |

| 13f | Modification of the 6-N-acyl group | Data not available, but showed dose-dependent efficacy in a stroke model |

Fragment-based drug discovery (FBDD) represents another powerful approach. In this methodology, small, low-molecular-weight fragments that bind weakly to the target are first identified and then grown or merged to create a more potent lead compound. This strategy was successfully employed in the discovery of inhibitors for Rho-associated coiled-coil containing protein kinase I (ROCK-I). nih.gov An initial fragment screening using NMR identified an isoquinolin-1-amine scaffold as a ROCK-I inhibitor. nih.govresearchgate.net Although this initial fragment had modest activity, it provided a validated starting point. In the absence of a co-crystal structure, a "fragment growth" strategy was pursued, where substituents were systematically added to the isoquinoline core to explore potential binding interactions. This led to the development of 6-substituted isoquinolin-1-amine derivatives with significantly improved potency and favorable pharmacokinetic profiles. nih.gov

| Compound | Description | ROCK-I Potency (IC50) |

|---|---|---|

| 17A | Initial Fragment Hit | Weak inhibitor |

| 23A | Fragment Optimized Hit | Improved potency and good PK profile |

| 23E | Fragment Optimized Hit | Further improved potency and cell-based efficacy |

These examples demonstrate how SBDD and FBDD, starting from a basic isoquinoline scaffold analogous to "this compound," can systematically and effectively guide the optimization process to generate advanced drug candidates with high potency and desired pharmacological properties. nih.govnih.gov

Computational and Theoretical Investigations of Isoquinoline Derivative 1

Molecular Docking Simulations of Isoquinoline (B145761) Derivative 1

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. In the context of Isoquinoline derivative 1, docking simulations are crucial for understanding its interaction with biological targets, such as enzymes or receptors. These simulations place the isoquinoline derivative into the binding site of a target protein, predicting its binding conformation and affinity.

The primary goal is to identify the most likely binding mode and to characterize the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. For instance, docking studies on various isoquinoline derivatives have been performed to explore their binding modes within the active sites of targets like leucine aminopeptidase (LAP) and cyclin-dependent kinase 4 (CDK4). nih.govplos.org In one study, docking simulations revealed that an active isoquinoline derivative was able to form essential hydrogen bonds with key residues (Gly362) and coordinate with zinc ions in the LAP active site. nih.gov Similarly, simulations with CDK4 inhibitors showed hydrogen bonds forming between the isoquinoline core and residues like Leu83, Gln131, Asp145, and Asn132. plos.org

These findings are instrumental in rationalizing the structure-activity relationships (SAR) of synthesized compounds and guiding the design of new derivatives with improved binding affinity. researchgate.net The binding energy, often calculated as a docking score, provides a quantitative estimate of the binding affinity, allowing for the ranking of different derivatives and the prioritization of candidates for synthesis and biological testing. nih.gov

Table 1: Example Interactions of an Isoquinoline Derivative from Docking Studies

| Interaction Type | Interacting Residue (Example Target) | Moiety of this compound Involved |

|---|---|---|

| Hydrogen Bond (Acceptor) | Leu83 | Carbonyl group |

| Hydrogen Bond (Donor) | Gln131 | Imino group |

| Hydrogen Bond (Donor/Acceptor) | Asp145 / Asn132 | Hydroxyl group |

Molecular Dynamics (MD) Simulations of this compound-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein.

For an this compound-target complex, MD simulations are used to:

Assess Binding Stability: By simulating the complex for nanoseconds or longer, researchers can evaluate the stability of the predicted binding pose from docking. If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking result.

Characterize Conformational Changes: MD can reveal subtle conformational changes in the protein or the ligand upon binding, which are often critical for biological activity.

Analyze Water Molecule Roles: The simulations can elucidate the role of water molecules in mediating interactions between the isoquinoline derivative and its target.

Estimate Binding Free Energy: Advanced techniques like MM-PBSA and MM-GBSA can be applied to MD trajectories to provide more accurate estimations of binding free energy, which is a better correlate with experimental activity than docking scores alone.

These dynamic insights are crucial for a more complete understanding of the molecular recognition process and for refining the design of potent and selective inhibitors based on the isoquinoline scaffold.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. tandfonline.com DFT provides a detailed understanding of the molecule's electronic structure, which governs its reactivity, stability, and spectroscopic properties. researchgate.net

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.govwuxibiology.com A smaller energy gap suggests higher reactivity. For isoquinoline itself, a HOMO-LUMO gap of 3.78 eV has been calculated, indicating considerable stability. tandfonline.com

Molecular Electrostatic Potential (ESP): ESP maps reveal the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions and sites of potential chemical reaction.

These calculations help in understanding the intrinsic properties of this compound, providing a basis for predicting its behavior in biological systems and for designing modifications to tune its electronic characteristics for optimal target interaction. dergipark.org.tr

Table 2: Calculated Electronic Properties of Representative Isoquinoline Derivatives using DFT

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| MPBIR (Reference) | -5.762 | -1.938 | 3.824 |

| MPBID1 | -5.811 | -2.061 | 3.750 |

| MPBID4 | -6.225 | -3.146 | 3.079 |

| MPBID4' (with -NO₂) | -6.046 | -3.304 | 2.742 |

Data synthesized from references tandfonline.comnih.gov.

Ligand-Based Virtual Screening Methodologies (e.g., Pharmacophore Modeling)

When the 3D structure of the biological target is unknown, ligand-based methods are particularly valuable. Pharmacophore modeling is a prominent technique in this category. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.

For this compound, a pharmacophore model can be generated based on a set of known active analogues. The model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov This model then serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore features. nih.gov

The process involves:

Model Generation: Aligning a set of active isoquinoline derivatives and identifying common chemical features responsible for their activity.

Model Validation: Using a set of known active and inactive compounds to test the model's ability to distinguish between them.

Database Screening: Searching virtual compound libraries to find molecules that fit the validated pharmacophore model.

This approach allows for the discovery of structurally diverse compounds that retain the key interaction features of the original ligands, providing new chemical scaffolds for development. nih.gov

De Novo Design Approaches for this compound Scaffolds

De novo design involves the computational creation of novel molecular structures from scratch. These methods can be used to generate new scaffolds that are structurally distinct from existing isoquinoline derivatives but are predicted to have high affinity for the target binding site.

Two common strategies are:

Fragment-Based Design: This approach uses small molecular fragments as building blocks. researchoutreach.org Initially, a library of fragments is screened for weak binding to the target. "Hit" fragments are then computationally grown or linked together within the binding site to create a larger, more potent molecule. For isoquinoline scaffolds, fragments could be merged to create novel derivatives with significantly enhanced potency. researchoutreach.org

Scaffold Hopping: This technique aims to replace the core isoquinoline scaffold with a different chemical moiety (a bioisostere) while preserving the original orientation of the key functional groups responsible for binding. nih.govresearchgate.net This can lead to the discovery of novel chemotypes with improved properties, such as better synthetic accessibility or a more favorable patent position. nih.gov For example, a 2-aryl-8-hydroxy-isoquinolin-1(2H)-one scaffold has been proposed as a novel EGFR inhibitor based on scaffold hopping. nih.gov

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics applies computational methods to analyze chemical data. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a mathematical approach that correlates the chemical structure of a series of compounds with their biological activity. dergipark.org.tr For isoquinoline derivatives, QSAR models can predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. japsonline.com

A typical QSAR study involves:

Compiling a dataset of isoquinoline derivatives with their experimentally measured biological activities (e.g., IC₅₀ values). japsonline.com

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical equation that relates the descriptors to the activity. nih.gov

Validating the model to ensure its robustness and predictive power. nih.gov

Successful QSAR models for isoquinoline derivatives have been developed for various activities, including inhibition of aldo-keto reductase 1C3 (AKR1C3) and antibacterial effects against MRSA. japsonline.comnih.gov These models provide valuable insights into which structural features are most important for activity.

Table 3: Statistical Parameters for a Representative QSAR Model for Isoquinoline Derivatives

| Parameter | Description | Value |

|---|---|---|

| n | Number of compounds in the training set | 53 |

| R² | Coefficient of determination | 0.6905 |

| Q²LOO | Leave-one-out cross-validation R² | 0.6285 |

Data from a QSAR study on AKR1C3 inhibitors. japsonline.com

The foundation of any QSAR model is the set of molecular descriptors used. nih.gov Descriptors are numerical values that represent different aspects of a molecule's structure and properties. They can be classified into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, ring counts. japsonline.com

3D Descriptors: Geometrical properties, surface area, volume, 3D-MoRSE descriptors. japsonline.com

Physicochemical Descriptors: LogP (lipophilicity), polarizability, dipole moment.

Hundreds or even thousands of descriptors can be calculated for a single molecule. journalcsij.com However, using too many descriptors can lead to overfitting of the QSAR model. Therefore, a crucial step is descriptor selection, where computational methods are used to identify the subset of descriptors that are most relevant to the biological activity. ucsf.edu

Methods for descriptor selection include:

Filtering: Removing descriptors that are constant or near-constant across the dataset. japsonline.com

Correlation Analysis: Eliminating descriptors that are highly correlated with each other to reduce redundancy. japsonline.com

Algorithmic Selection: Using techniques like Genetic Algorithms or Stepwise Regression to systematically search for the best combination of descriptors that produces the most predictive QSAR model. kg.ac.rs

For isoquinoline derivatives, studies have utilized descriptors like 3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) and ring counts to successfully model their inhibitory activity. japsonline.com

Statistical Modeling for SAR

The investigation into the structure-activity relationships (SAR) of this compound and its analogues has been significantly advanced through the application of statistical modeling. japsonline.comjapsonline.com A quantitative structure-activity relationship (QSAR) model was developed to correlate the chemical structures of a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives with their inhibitory activity against a specific biological target. japsonline.com

The development of a robust QSAR model provides critical insights for the generation and optimization of lead compounds. japsonline.com For this series of isoquinoline derivatives, a best-fit QSAR model was established utilizing a combination of 3D-MoRSE (Molecule Representation of Structures from Computed Geometry) descriptors and 2D-Ring count descriptors. japsonline.com The 3D-MoRSE descriptors were weighted by polarizability and Sanderson's electronegativity indices. japsonline.com These descriptors are instrumental in numerically representing the topology, connectivity, and atomic characteristics of the molecules. japsonline.comjapsonline.com

The statistical significance and predictive power of the developed QSAR model were rigorously validated. The model demonstrated a strong correlation between the descriptors and the biological activity. A key finding from the SAR analysis, guided by the QSAR model, was the influence of specific functional groups on the isoquinoline ring. It was observed that the presence of electron-withdrawing groups at the fifth and sixth positions of the isoquinoline ring was associated with enhanced inhibitory activity. japsonline.com

To illustrate the relationship between molecular descriptors and biological activity, a simplified representation of the type of data used in such a QSAR model is provided in the table below. The descriptors listed are hypothetical but representative of those used in QSAR studies.

| Compound | 3D-MoRSE Descriptor 1 | 2D-Ring Count | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

| This compound | 0.45 | 3 | 1.2 | 1.1 |

| Analogue A | 0.52 | 3 | 0.8 | 0.9 |

| Analogue B | 0.38 | 3 | 2.5 | 2.3 |

| Analogue C | 0.61 | 4 | 0.5 | 0.6 |

| Analogue D | 0.35 | 2 | 5.1 | 4.9 |

Applicability Domain Analysis

A crucial aspect of any QSAR model is the definition of its applicability domain (AD). nih.govmdpi.com The AD establishes the chemical space in which the model can make reliable predictions. researchgate.net For the QSAR model developed for this compound and its analogues, the applicability domain was determined using the leverage approach. japsonline.comresearchgate.net

The leverage (hᵢ) of a compound is a measure of its influence on the model's development. It is calculated based on the descriptor values of the compound relative to the descriptor values of the other compounds in the training set. japsonline.com A warning leverage value (h*) is established, which is typically calculated as 3(p+1)/n, where 'p' is the number of model descriptors and 'n' is the number of compounds in the training set. japsonline.com

Compounds in the training set with a leverage value greater than h* are considered to be highly influential on the model. For new compounds (the test set), a leverage value exceeding h* indicates that the prediction for that compound is an extrapolation and may be less reliable. japsonline.com This is because the model is being used to predict the activity of a compound that is structurally dissimilar to those used to build the model. mdpi.com

The Williams plot is a graphical tool used to visualize the applicability domain. It plots the standardized residuals versus the leverage values for each compound. This allows for the simultaneous assessment of both the response and chemical structure space.

Below is a representative data table illustrating the leverage values and standardized residuals for a set of isoquinoline derivatives, which would be used to construct a Williams plot.

| Compound | Standardized Residual | Leverage (hᵢ) | Within AD |

| This compound | 0.2 | 0.15 | Yes |

| Analogue A | -0.5 | 0.21 | Yes |

| Analogue B | 1.1 | 0.18 | Yes |

| Analogue C | -0.8 | 0.35 | Yes |

| Analogue D | 2.7 | 0.45 | No (Outlier) |

| New Compound X | N/A | 0.52 | No (Extrapolation) |

This analysis ensures that the QSAR model for this compound is used appropriately, with a clear understanding of its limitations and the reliability of its predictions for new, untested analogues. nih.gov

Advanced Analytical Methodologies in Isoquinoline Derivative 1 Research

Mass Spectrometry Techniques for Mechanistic Elucidation and Structural Characterization of Derived Species

Mass spectrometry (MS) is an indispensable tool for the structural characterization and mechanistic studies of isoquinoline (B145761) derivatives. nih.govomicsonline.org It provides critical information on molecular weight, elemental composition, and fragmentation patterns, which aids in the identification of the parent compound and its derived species. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the exact molecular mass of a compound with high accuracy and precision. measurlabs.com For Isoquinoline derivative 1, HRMS analysis, often performed on instruments like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, allows for the generation of an unambiguous molecular formula from the measured mass-to-charge ratio (m/z). mdpi.comnih.gov This capability is essential for confirming the identity of newly synthesized batches of the compound and for identifying metabolites or degradation products in complex matrices. nih.gov By comparing the experimentally measured exact mass to the theoretical mass, the elemental composition can be confidently assigned, typically with a mass error of less than 2 ppm. nih.gov

Table 1: Example of HRMS Data for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ |

| Theoretical m/z | 310.1497 |

| Measured m/z | 310.1492 |

| Mass Error (ppm) | -1.61 |

MS/MS and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation behavior of this compound, providing deep structural insights. researchgate.net In a typical MS/MS experiment, the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. nih.gov The analysis of these fragmentation pathways is crucial for the structural elucidation of isoquinoline alkaloids and their derivatives. researchgate.netnih.gov

Studies on various isoquinoline alkaloids have revealed common fragmentation patterns, such as the cleavage of the bonds in the heterocyclic rings and the loss of substituent groups. nih.govscielo.br For instance, the presence of methoxy and hydroxy groups can lead to the neutral loss of methanol (CH₃OH), while quaternary N-methyl groups can result in the loss of a methyl radical (CH₃). nih.govnih.gov The specific fragmentation pattern of this compound serves as a fingerprint, enabling its differentiation from isomers and the structural confirmation of its metabolites. scielo.brresearchgate.net

Table 2: Characteristic MS/MS Fragment Ions for this compound ([M+H]⁺ = m/z 310.1)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Structural Inference |

|---|---|---|---|

| 310.1 | 295.1 | CH₃ | Loss of a methyl group |

| 310.1 | 279.1 | CH₃O | Loss of a methoxy radical |

| 310.1 | 192.1 | C₇H₆NO | Cleavage of the benzylisoquinoline core |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination and conformational analysis of molecules in solution. nih.govauremn.org.br It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within this compound.

2D-NMR Techniques (COSY, HMQC, HMBC, NOESY)

A combination of two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through two or three bonds. sdsu.edulibretexts.org This is fundamental for tracing out the spin systems within the molecule's structure.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. sdsu.eduprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. nih.govlibretexts.org This information is vital for determining the molecule's three-dimensional conformation and stereochemistry. rsc.org

Table 3: Selected 2D-NMR Correlations for Structural Elucidation of this compound

| Proton (¹H δ, ppm) | COSY Correlations (¹H δ, ppm) | HMBC Correlations (¹³C δ, ppm) | NOESY Correlations (¹H δ, ppm) |

|---|---|---|---|

| H-1 (8.5) | H-12 (7.2) | C-3 (150.2), C-9 (128.5) | H-12 (7.2) |

| H-4 (7.8) | H-5 (7.5) | C-2 (160.1), C-6 (130.4) | H-5 (7.5) |

| H-7 (4.1) | H-8 (3.0) | C-6 (130.4), C-9 (128.5) | H-8 (3.0), OCH₃ (3.9) |

Ligand-Based NMR (e.g., STD-NMR, SAR by NMR) for Target Binding

Ligand-based NMR techniques are instrumental in studying the binding interactions between this compound and its biological target, such as a protein or enzyme. dntb.gov.uasemanticscholar.org These methods are particularly useful in the early stages of drug discovery for hit identification and validation. nih.gov

Saturation Transfer Difference (STD)-NMR: STD-NMR is a powerful method for identifying which parts of a ligand are in close contact with the receptor protein. nih.govspringernature.com In this experiment, saturation is transferred from the protein to the bound ligand. By observing which protons on the ligand receive the most saturation, a binding epitope map can be generated. springernature.com This provides valuable structural information about the ligand's orientation in the binding pocket. nih.gov

SAR by NMR (Structure-Activity Relationship by NMR): This fragment-based drug discovery approach uses NMR to screen for small molecules that bind to a target protein. By identifying fragments that bind to adjacent sites, they can be linked together to create a more potent lead compound. While not a single experiment, it relies on protein-observed or ligand-observed NMR experiments to detect binding. nih.gov

Table 4: Hypothetical STD-NMR Results for this compound Binding to a Target Protein

| Proton Group on this compound | STD Amplification Factor (%) | Interpretation |

|---|---|---|

| Aromatic Protons (Ring A) | 100 | Strong contact with the protein surface |

| Methoxy Protons | 85 | In close proximity to the protein |

| Aromatic Protons (Ring C) | 30 | Weaker or more distant interaction |

X-ray Diffraction for Solid-State Structural Analysis and Co-crystal Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com For this compound, this technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of stereocenters. eurjchem.comresearchgate.netsemanticscholar.org The resulting crystal structure offers a detailed view of the molecule's conformation and the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. eurjchem.com

Furthermore, X-ray diffraction is essential for co-crystal studies. ijprajournal.com A co-crystal is a crystalline solid composed of two or more different molecules in the same crystal lattice. researchgate.net By co-crystallizing this compound with a suitable co-former, it is possible to modify its physicochemical properties. X-ray diffraction analysis of these co-crystals reveals the specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) between the derivative and the co-former, providing a rational basis for designing materials with improved characteristics. mdpi.com

Table 5: Example of Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₂₀N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.280 |

| b (Å) | 8.135 |

| c (Å) | 35.015 |

| Volume (ų) | 1504.1 |

| Z | 4 |

Spectroscopic Methods for Monitoring Reaction Progress (e.g., UV-Vis, Fluorescence, IR)

Spectroscopic techniques are indispensable tools in the synthesis of this compound, providing real-time or near-real-time information on the progress of chemical reactions. These methods allow researchers to track the consumption of reactants and the formation of products, thereby enabling reaction optimization and endpoint determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy is frequently employed to monitor reactions involving chromophoric changes. nih.gov The formation of the isoquinoline core or the introduction of specific substituents in this compound often leads to a shift in the maximum absorption wavelength (λmax). researchgate.netresearchgate.net For instance, the progress of a reaction can be followed by observing the appearance of a new absorption band characteristic of the product or the disappearance of a band corresponding to a starting material. researchgate.net Electron-withdrawing groups on the quinoline (B57606) skeleton can cause a red shift in the absorption bands. researchgate.net